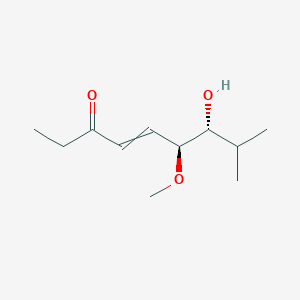
Iron(2+) sodium thorium(4+) bromide (1/1/1/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) is an ionic compound composed of iron, sodium, thorium, and bromide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) typically involves the reaction of iron(II) bromide, sodium bromide, and thorium(IV) bromide in a controlled environment. The reaction is carried out in an aqueous solution, where the respective bromide salts are dissolved and mixed together. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where the bromide salts are mixed and reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and thorium ions can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: The bromide ions can be substituted by other halide ions or nucleophiles.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the iron(II) ions to iron(III).
Reducing Agents: Such as sodium borohydride, can reduce the thorium(IV) ions to thorium(III).
Halide Ions: Such as chloride or iodide, can substitute the bromide ions under appropriate conditions.
Major Products Formed
Iron(III) Compounds: Formed from the oxidation of iron(II) ions.
Thorium(III) Compounds: Formed from the reduction of thorium(IV) ions.
Substituted Halide Compounds: Formed from the substitution of bromide ions.
Wissenschaftliche Forschungsanwendungen
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving redox and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ions.
Medicine: Explored for its potential use in radiotherapy due to the presence of thorium, a radioactive element.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) involves the interaction of its constituent ions with other molecules and ions. The iron and thorium ions can participate in redox reactions, altering their oxidation states and affecting the overall chemical environment. The bromide ions can act as nucleophiles, participating in substitution reactions. The sodium ions help to balance the charge and maintain the stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can be compared with other similar compounds, such as:
Iron(2+) sodium bromide: Lacks the thorium component, resulting in different chemical properties and applications.
Thorium(4+) sodium bromide:
Iron(2+) thorium(4+) bromide: Lacks the sodium component, affecting the overall stability and charge balance of the compound.
Eigenschaften
CAS-Nummer |
136699-65-5 |
|---|---|
Molekularformel |
Br7FeNaTh |
Molekulargewicht |
870.2 g/mol |
IUPAC-Name |
sodium;iron(2+);thorium(4+);heptabromide |
InChI |
InChI=1S/7BrH.Fe.Na.Th/h7*1H;;;/q;;;;;;;+2;+1;+4/p-7 |
InChI-Schlüssel |
LJPVZVRWWXPDPK-UHFFFAOYSA-G |
Kanonische SMILES |
[Na+].[Fe+2].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Th+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



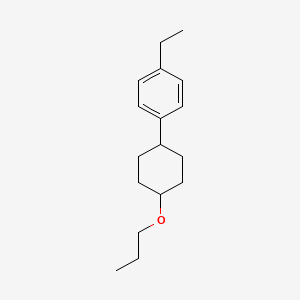
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
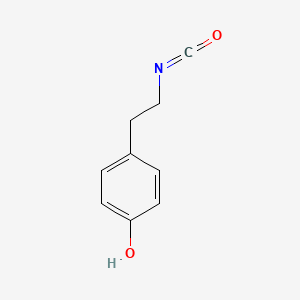

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
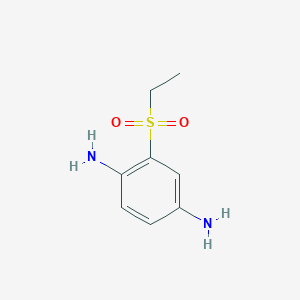
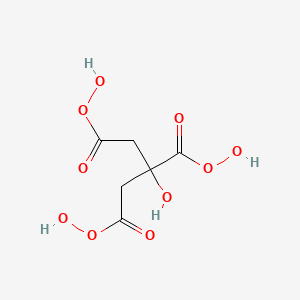
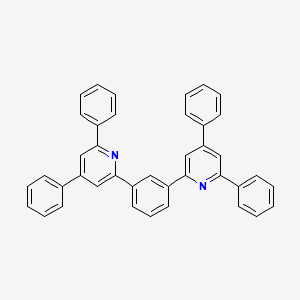
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
